molecular formula C12H15NO B14360252 N-(1,1-Dimethyl-3,4-dihydronaphthalen-2(1H)-ylidene)hydroxylamine CAS No. 93085-91-7

N-(1,1-Dimethyl-3,4-dihydronaphthalen-2(1H)-ylidene)hydroxylamine

Cat. No.: B14360252
CAS No.: 93085-91-7
M. Wt: 189.25 g/mol
InChI Key: AAKWXUVNFLZYFA-UHFFFAOYSA-N
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Description

N-(1,1-Dimethyl-3,4-dihydronaphthalen-2(1H)-ylidene)hydroxylamine is a chemical compound known for its unique structure and properties It is part of the naphthalene derivatives family, which are compounds containing a naphthalene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-Dimethyl-3,4-dihydronaphthalen-2(1H)-ylidene)hydroxylamine typically involves the reaction of 1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After completion, the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

N-(1,1-Dimethyl-3,4-dihydronaphthalen-2(1H)-ylidene)hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(1,1-Dimethyl-3,4-dihydronaphthalen-2(1H)-ylidene)hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,1-Dimethyl-3,4-dihydronaphthalen-2(1H)-ylidene)hydroxylamine is unique due to its hydroxylamine functional group, which imparts distinct reactivity and biological activity compared to other naphthalene derivatives. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

CAS No.

93085-91-7

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

N-(1,1-dimethyl-3,4-dihydronaphthalen-2-ylidene)hydroxylamine

InChI

InChI=1S/C12H15NO/c1-12(2)10-6-4-3-5-9(10)7-8-11(12)13-14/h3-6,14H,7-8H2,1-2H3

InChI Key

AAKWXUVNFLZYFA-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=NO)CCC2=CC=CC=C21)C

Origin of Product

United States

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